molecular formula C15H12N2O3 B2503091 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid CAS No. 872108-08-2

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2503091
CAS No.: 872108-08-2
M. Wt: 268.272
InChI Key: ROUKEPGFOKOYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a heterocyclic compound with the molecular formula C15H12N2O3. It is known for its unique structure, which combines an imidazo[1,2-a]pyridine moiety with a benzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid derivatives. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A core structure shared with the compound, known for its broad range of biological activities.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and salicylic acid, which have similar functional groups and applications.

Uniqueness

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine and benzoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKEPGFOKOYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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